Bromocriptine

Vue d'ensemble

Description

La bromocriptine est un dérivé de l'ergot et un agoniste de la dopamine. Elle a été commercialisée à l'origine sous le nom de marque Parlodel et a depuis été vendue sous divers autres noms. La this compound est principalement utilisée dans le traitement des tumeurs hypophysaires, de la maladie de Parkinson, de l'hyperprolactinémie, du syndrome malin des neuroleptiques et du diabète de type 2 . Elle a été brevetée en 1968 et approuvée pour un usage médical en 1975 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La bromocriptine est synthétisée par une série de réactions chimiques à partir d'alcaloïdes de l'ergot. La préparation du mésylate de this compound implique la dissolution de la this compound dans le méthanol, suivie de l'ajout d'une solution aqueuse d'acide méthanesulfonique. Le mélange est agité, refroidi, filtré et recristallisé avec de l'éthanol pour obtenir du mésylate de this compound .

Méthodes de production industrielle : La production industrielle de la this compound suit des étapes similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, telles que la température et le pH, pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La bromocriptine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier l'atome de brome dans la molécule.

Substitution : La this compound peut subir des réactions de substitution où l'atome de brome est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Les réactions d'échange d'halogènes peuvent être effectuées en utilisant des réactifs comme l'iodure de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers métabolites hydroxylés .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : La this compound est utilisée pour étudier les fonctions des récepteurs de la dopamine et les voies de signalisation.

Médecine : Elle est largement utilisée dans le traitement d'affections telles que l'hyperprolactinémie, la maladie de Parkinson et le diabète de type 2

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un agoniste du récepteur D2 de la dopamine. Elle se lie aux récepteurs de la dopamine dans le cerveau, inhibant la libération de prolactine par l'hypophyse. Ce mécanisme est bénéfique dans le traitement d'affections telles que l'hyperprolactinémie et la maladie de Parkinson. Dans le cas du diabète de type 2, la this compound contribue à améliorer le contrôle glycémique en augmentant les taux de dopamine hypothalamique, ce qui réduit à son tour la résistance à l'insuline et la production hépatique de glucose .

Composés similaires :

Cabergoline : Un autre agoniste de la dopamine utilisé pour traiter l'hyperprolactinémie et la maladie de Parkinson.

Pergolide : Utilisé dans le traitement de la maladie de Parkinson.

Quinagolide : Un agoniste non-ergot de la dopamine utilisé pour traiter l'hyperprolactinémie.

Comparaison : La this compound est unique dans sa formulation à libération rapide, ce qui permet une apparition rapide de l'action. Elle est également utilisée comme traitement d'appoint pour le diabète de type 2, une caractéristique que l'on ne retrouve pas souvent avec d'autres agonistes de la dopamine. La cabergoline, quant à elle, a une demi-vie plus longue et est souvent préférée pour son schéma posologique moins fréquent .

Applications De Recherche Scientifique

Hyperprolactinemia

Bromocriptine is primarily indicated for the treatment of hyperprolactinemia, often caused by prolactin-secreting pituitary adenomas (prolactinomas). Its efficacy is well-documented:

- Effectiveness : Controls serum prolactin levels in 80-90% of microadenomas and 70% of larger adenomas .

- Restoration of Gonadal Function : Successfully restores menstrual cycles in women and improves sexual function in men .

Parkinson's Disease

This compound is utilized as a treatment for Parkinson's disease, either as monotherapy or in conjunction with levodopa:

- Symptomatic Relief : Alleviates bradykinetic symptoms by stimulating dopamine receptors in the striatum.

- Reduced Side Effects : Low-dose therapy has been associated with fewer side effects compared to higher doses .

Type 2 Diabetes

Recently approved for managing type 2 diabetes, this compound aids glycemic control:

- Mechanism : Enhances suppression of hepatic glucose production and reduces postprandial glucose levels.

- Clinical Evidence : A study demonstrated a 40% reduction in composite cardiovascular endpoints among diabetic patients treated with this compound .

Acromegaly

While less effective than other treatments, this compound serves as an adjuvant therapy for acromegaly:

Other Applications

This compound has shown potential in treating several other conditions:

- Cyclical Mastalgia : Effective in alleviating symptoms associated with cyclical breast pain .

- Premenstrual Syndrome : Some studies suggest benefits in managing premenstrual symptoms .

- Restless Legs Syndrome : Off-label use has been reported with varying degrees of success .

Data Table: Summary of Clinical Applications

| Application | Indication | Effectiveness | Notes |

|---|---|---|---|

| Hyperprolactinemia | Prolactinomas | 80-90% for microadenomas | Restores gonadal function |

| Parkinson's Disease | Early and advanced stages | Reduces bradykinesia | Often used with levodopa |

| Type 2 Diabetes | Glycemic control | Reduces cardiovascular risk by 40% | Enhances hepatic glucose suppression |

| Acromegaly | Adjuvant therapy | Less effective alone | Best used with surgery/radiotherapy |

| Cyclical Mastalgia | Breast pain | Effective but requires more research | Uncertain role without extensive trials |

| Premenstrual Syndrome | PMS symptoms | Potential benefits noted | More studies needed |

Case Study 1: Hyperprolactinemia Management

A clinical trial involving 60 subjects assessed this compound's impact on hyperprolactinemia induced by antipsychotic medications. The study found significant reductions in prolactin levels without exacerbating psychotic symptoms, demonstrating its safety and efficacy in this context .

Case Study 2: Parkinson's Disease Treatment

A longitudinal study evaluated this compound's effectiveness as an adjunct to levodopa therapy in patients with advanced Parkinson's disease. Results indicated improved motor function and reduced dyskinesia rates when this compound was added to the treatment regimen .

Mécanisme D'action

Bromocriptine exerts its effects by acting as a dopamine D2 receptor agonist. It binds to dopamine receptors in the brain, inhibiting the release of prolactin from the pituitary gland. This mechanism is beneficial in treating conditions like hyperprolactinemia and Parkinson’s disease. In the case of type 2 diabetes, this compound helps improve glycemic control by increasing hypothalamic dopamine levels, which in turn reduces insulin resistance and hepatic glucose production .

Comparaison Avec Des Composés Similaires

Cabergoline: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pergolide: Used in the treatment of Parkinson’s disease.

Quinagolide: A non-ergoline dopamine agonist used to treat hyperprolactinemia.

Comparison: Bromocriptine is unique in its quick-release formulation, which allows for rapid onset of action. It is also used as an adjunct therapy for type 2 diabetes, a feature not commonly seen with other dopamine agonists. Cabergoline, on the other hand, has a longer half-life and is often preferred for its less frequent dosing schedule .

Activité Biologique

Bromocriptine is a semi-synthetic ergot derivative that primarily acts as a dopamine D2 receptor agonist. It has been utilized in various therapeutic contexts, including the treatment of Parkinson's disease, type 2 diabetes, and certain neurodegenerative disorders. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and recent research findings.

This compound selectively activates dopamine D2 and D3 receptors, with Ki values approximately 5 nM and 8 nM, respectively . The compound exhibits a preference for the D2 receptor subtype (D2 > D3 > D4) and has been shown to have neuroprotective effects in various models, including amyotrophic lateral sclerosis (ALS) and peripartum cardiomyopathy (PPCM) .

Table 1: this compound's Receptor Affinity

| Receptor Type | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|

| D2 | ~5 | 0.10 - 0.12 |

| D3 | ~8 | Not specified |

| D4 | Not specified | Not specified |

Parkinson's Disease

In clinical trials involving patients with Parkinson's disease, this compound has demonstrated efficacy in improving motor function. A study indicated that patients receiving this compound showed sustained benefits without developing common side effects associated with other dopaminergic therapies .

Peripartum Cardiomyopathy

This compound has also shown promise in treating PPCM. In a multicenter trial, patients receiving this compound exhibited significant improvements in left ventricular ejection fraction (LVEF), with an increase from an average of 28% to 49% over six months . The study concluded that this compound could enhance recovery rates compared to standard heart failure therapies.

Type 2 Diabetes

This compound-QR (quick-release formulation) has been investigated for its sympatholytic effects in type 2 diabetes management. It was found to reduce sympathetic tone and improve cardiovascular outcomes by modulating pro-inflammatory pathways .

Table 2: Summary of Clinical Trials Involving this compound

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its dopaminergic effects:

- Neuroprotection in ALS : A phase 2a trial indicated that this compound could slow disease progression in ALS patients when used alongside Riluzole. The treatment resulted in better motor function and reduced symptom severity compared to placebo .

- Cardiovascular Benefits : this compound-QR therapy was associated with significant reductions in pro-inflammatory cytokines and oxidative stress markers, suggesting a cardioprotective mechanism that warrants further investigation .

- Prolactin Regulation : this compound effectively reduces serum prolactin levels, which is particularly beneficial in conditions like hyperprolactinemia, highlighting its role as an endocrine modulator .

Case Study: this compound in ALS

A double-blind placebo-controlled study involved 36 Japanese ALS patients over two years. Patients receiving this compound exhibited slower progression of motor function decline compared to those on placebo. The study emphasized the compound's potential as a neuroprotective agent in degenerative diseases .

Case Study: this compound for PPCM Management

In another case involving PPCM patients, those treated with this compound showed a higher rate of full recovery compared to historical controls not receiving the drug. This case supports the notion that early intervention with this compound can significantly improve cardiac outcomes in postpartum women .

Propriétés

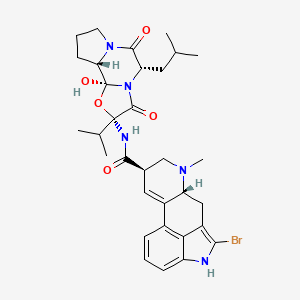

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBMTJYIDMWIL-AYFBDAFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22260-51-1 (mesylate (salt)) | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022687 | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.58e-02 g/L | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25614-03-3 | |

| Record name | (+)-Bromocriptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25614-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocriptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-218 | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.